molecular formula C33H29N3O4S2 B11523002 4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate

4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate

Cat. No.: B11523002
M. Wt: 595.7 g/mol
InChI Key: OMHAOGZEBHMSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate is a complex organic compound that features a unique combination of aromatic rings, heterocycles, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate typically involves multiple steps:

    Formation of the Pyrazoline Ring: The initial step involves the reaction of 3,4-dimethoxyphenylhydrazine with thiophene-2-carbaldehyde under acidic conditions to form the pyrazoline ring.

    Thiazole Ring Formation: The pyrazoline intermediate is then reacted with ethyl bromoacetate and thiourea to form the thiazole ring.

    Coupling with Benzoic Acid: The final step involves the esterification of the thiazole-pyrazoline intermediate with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on similar compounds have shown potential in these areas .

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heterocycles suggests it could engage in π-π interactions or hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate apart is its combination of a pyrazoline ring, a thiazole ring, and a benzoate ester. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C33H29N3O4S2

Molecular Weight

595.7 g/mol

IUPAC Name

[4-[2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-ethyl-1,3-thiazol-4-yl]phenyl] benzoate

InChI

InChI=1S/C33H29N3O4S2/c1-4-29-31(21-12-15-24(16-13-21)40-32(37)22-9-6-5-7-10-22)34-33(42-29)36-26(20-25(35-36)30-11-8-18-41-30)23-14-17-27(38-2)28(19-23)39-3/h5-19,26H,4,20H2,1-3H3

InChI Key

OMHAOGZEBHMSOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)N2C(CC(=N2)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.